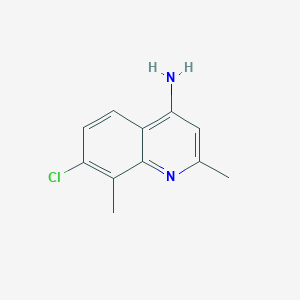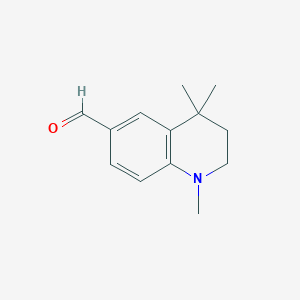![molecular formula C11H12N2O2 B15069467 Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyrimidine ring, with methyl groups at the 2 and 4 positions and a carboxylate ester at the 7 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrimidine derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.
Indole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-8(2)13-6-9(11(14)15-3)5-10(13)12-7/h4-6H,1-3H3 |
InChIキー |
GHVCYILOAIEMMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC(=CN12)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



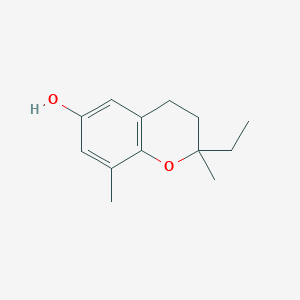

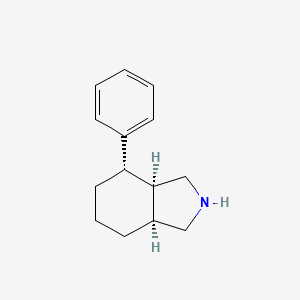
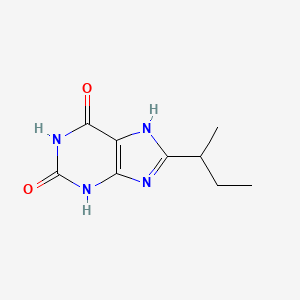

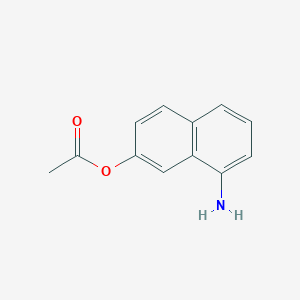
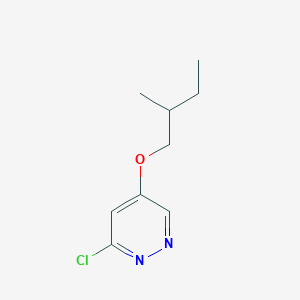
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
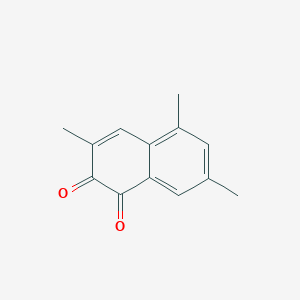

![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
